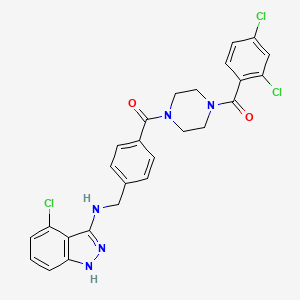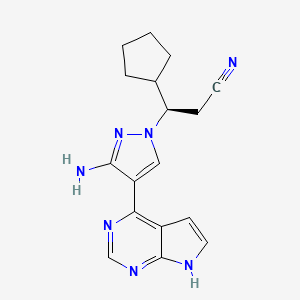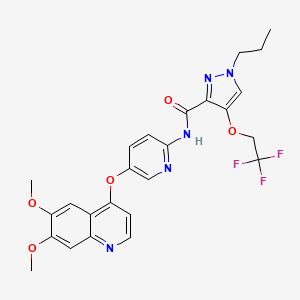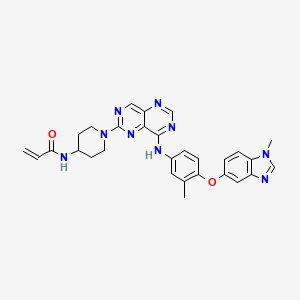![molecular formula C11H13ClN2O3S B10856192 N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EN450 is a cysteine-reactive covalent molecular glue degrader targeting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the ternary complex formation between UBE2D and nuclear factor kappa B subunit 1 (NFKB1). EN450 exerts its anti-proliferative effects through a Cullin E3 ligase and proteasome-dependent mechanism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
EN450 is synthesized through a multi-step process involving the reaction of specific reagents under controlled conditionsThe reaction conditions typically involve the use of organic solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of EN450 involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and reproducibility. The production process may involve the use of automated reactors, chromatography systems, and analytical techniques to monitor the product quality .
Análisis De Reacciones Químicas
Types of Reactions
EN450 undergoes several types of chemical reactions, including:
Oxidation: EN450 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert EN450 into reduced forms with different biological activities.
Substitution: EN450 can undergo substitution reactions where specific functional groups are replaced with others, altering its properties.
Common Reagents and Conditions
Common reagents used in the reactions of EN450 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from the reactions of EN450 include its oxidized, reduced, and substituted derivatives. These products can have different biological activities and are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
EN450 has a wide range of scientific research applications, including:
Chemistry: EN450 is used as a tool compound to study the mechanisms of protein degradation and ubiquitination.
Biology: It is used to investigate the role of NF-κB in cellular processes and disease states.
Medicine: EN450 is studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Industry: EN450 is used in the development of new drugs and therapeutic agents targeting NF-κB
Mecanismo De Acción
EN450 exerts its effects by targeting the NF-κB pathway. It interacts with allosteric cysteine 111 in the E2 ubiquitin ligase UBE2D, inducing the formation of a ternary complex with nuclear factor kappa B subunit 1 (NFKB1). This leads to the ubiquitination and subsequent degradation of NF-κB, resulting in the inhibition of NF-κB signaling. The molecular targets and pathways involved include the Cullin E3 ligase and the proteasome .
Comparación Con Compuestos Similares
EN450 is unique in its ability to target NF-κB through a covalent molecular glue mechanism. Similar compounds include other NF-κB inhibitors and ubiquitin ligase modulators, such as:
Bortezomib: A proteasome inhibitor used in cancer therapy.
Thalidomide: An immunomodulatory drug that also affects NF-κB signaling.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer properties
EN450 stands out due to its specific interaction with cysteine 111 in UBE2D and its ability to induce the degradation of NF-κB through a unique mechanism .
Propiedades
Fórmula molecular |
C11H13ClN2O3S |
|---|---|
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C11H13ClN2O3S/c1-4-11(15)13-10-7-8(5-6-9(10)12)18(16,17)14(2)3/h4-7H,1H2,2-3H3,(H,13,15) |
Clave InChI |
OXFXDOLAQBMOPH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,2-difluoropropyl)-5-[1-(2-fluoro-6-methylphenyl)piperidin-4-yl]-7-[[2-(trifluoromethyl)phenyl]methyl]-4H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B10856115.png)
![2-(3-(1-((4'-Isopropyl-[1,1'-biphenyl]-3-yl)sulfonyl)piperidin-3-yl)phenoxy)-2-methyl-N-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide](/img/structure/B10856117.png)
![3-[(3S,6S,9S,12S,15S,18S,21S,24S,30S,36S,39S,42S,45S,48S,51S,54S,57S,60S,63S,66S,72R)-21-(4-aminobutyl)-3,66-bis(3-amino-3-oxopropyl)-45-benzyl-15-[(2S)-butan-2-yl]-12-(3-carbamimidamidopropyl)-36-(carboxymethyl)-6,18,30,42,48,51,63-heptakis[(1R)-1-hydroxyethyl]-60-(1H-imidazol-5-ylmethyl)-39-methyl-57-(2-methylpropyl)-2,5,8,11,14,17,20,23,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tricosaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70-tricosazatricyclo[70.3.0.024,28]pentaheptacontan-54-yl]propanoic acid](/img/structure/B10856125.png)
![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)



![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)





amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)